molecular formula C9H9N3 B13572968 2-(1H-imidazol-4-yl)-6-methylpyridine

2-(1H-imidazol-4-yl)-6-methylpyridine

Cat. No.: B13572968
M. Wt: 159.19 g/mol
InChI Key: MDNVPVRLOFPQTH-UHFFFAOYSA-N
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Description

2-(1H-imidazol-4-yl)-6-methylpyridine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-4-yl)-6-methylpyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-2-carbaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-4-yl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-(1H-imidazol-4-yl)-6-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-4-yl)pyridine
  • 6-methylimidazo[1,2-a]pyridine
  • 2-(1H-imidazol-4-yl)-5-methylpyridine

Uniqueness

2-(1H-imidazol-4-yl)-6-methylpyridine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions and applications .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-6-methylpyridine

InChI

InChI=1S/C9H9N3/c1-7-3-2-4-8(12-7)9-5-10-6-11-9/h2-6H,1H3,(H,10,11)

InChI Key

MDNVPVRLOFPQTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CN=CN2

Origin of Product

United States

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